

Technical Guide: N-Benzyl N-Demethyl Trimebutine-d5 for Research Applications

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Compound of Interest

Compound Name: *N-Benzyl N-Demethyl Trimebutine-d5*

Cat. No.: *B1147084*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **N-Benzyl N-Demethyl Trimebutine-d5**, a deuterated internal standard essential for the accurate quantification of trimebutine and its metabolites in complex biological matrices. This document outlines its chemical properties, lists reputable suppliers, and offers a detailed, representative experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

Core Compound Information

N-Benzyl N-Demethyl Trimebutine-d5 is the deuterium-labeled analog of N-Benzyl N-Demethyl Trimebutine, a metabolite of the gastrointestinal motility modulator, Trimebutine. The incorporation of five deuterium atoms provides a stable mass shift, making it an ideal internal standard for isotope dilution mass spectrometry. Its use is critical for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of quantitative methods.

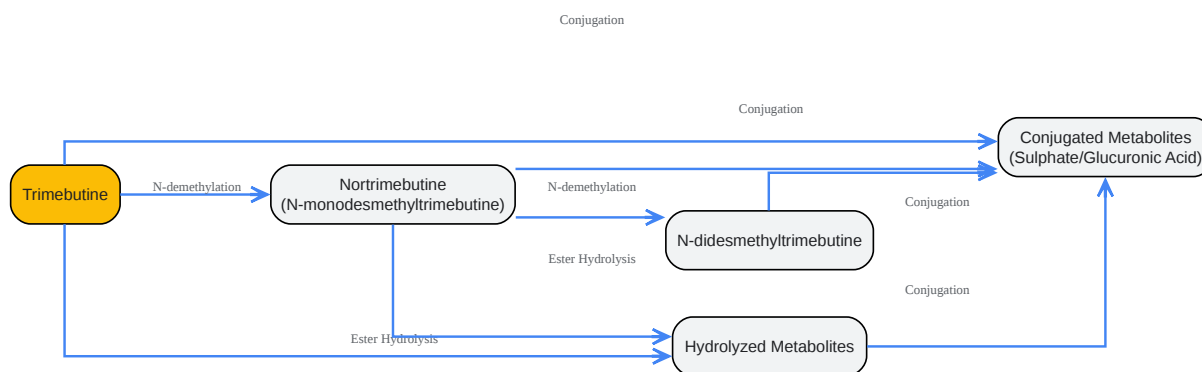
Supplier and Product Information

The following table summarizes key information from various suppliers of **N-Benzyl N-Demethyl Trimebutine-d5** for research purposes. Please note that availability and product details are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

Supplier	CAS Number	Molecular Formula	Molecular Weight	Purity/Grade	Notes
Santa Cruz Biotechnology	1330189-05-3[1]	C ₂₈ H ₂₈ D ₅ NO ₅ [1]	468.6 g/mol [1]	Research Grade	Biochemical for proteomics research.
MyBioSource	1330189-05-3	C ₂₈ H ₂₈ D ₅ NO ₅	468.6 g/mol	Research Grade[2]	For metabolic research studies.[2]
Pharmaffiliates	1330189-05-3[3]	C ₂₈ H ₂₈ D ₅ NO ₅ [3][4]	468.60 g/mol [3][4]	High Purity	Intermediate in the preparation of labeled Trimebutine metabolites. [3]
Clinivex	1330189-05-3[5]	C ₂₈ H ₂₈ D ₅ NO ₅	468.6 g/mol	Reference Standard	For laboratory and research use only.[5]
MedChemExpress	1330189-05-3[6]	C ₂₈ H ₂₈ D ₅ NO ₅	468.6 g/mol	>98%	Deuterium labeled N-Benzyl N-Demethyl Trimebutine. [6]
LGC Standards	1330189-05-3[7]	C ₂₈ H ₂₈ D ₅ NO ₅	468.6 g/mol	Neat	-
United States Biological	1330189-05-3	C ₂₈ H ₂₈ D ₅ NO ₅	468.6 g/mol	Research Grade	White Solid.
ChemicalBook	1330189-05-3[8]	C ₂₈ H ₃₃ NO ₅	463.57 g/mol	-	Lists various suppliers.

Metabolic Pathway of Trimebutine

Trimebutine undergoes extensive first-pass metabolism in the liver. The primary active metabolite is Nortrimebutine (N-monodesmethyltrimebutine).[9] Further demethylation can occur, and hydrolysis of the ester bond is another key metabolic step.[9]



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Metabolic pathway of Trimebutine.

Experimental Protocols

While a specific, validated protocol for **N-Benzyl N-Demethyl Trimebutine-d5** is proprietary to the developing laboratory, a general and representative experimental workflow for the quantification of a target analyte in a biological matrix using a deuterated internal standard is provided below. This protocol is based on standard bioanalytical methods utilizing protein precipitation and LC-MS/MS.

Objective

To accurately quantify the concentration of a target analyte (e.g., N-Benzyl N-Demethyl Trimebutine) in a biological sample (e.g., plasma, urine) using **N-Benzyl N-Demethyl Trimebutine-d5** as an internal standard.

Materials and Reagents

- Biological matrix (e.g., human plasma)
- Target analyte standard
- **N-Benzyl N-Demethyl Trimebutine-d5** (Internal Standard, IS)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Deionized water
- Microcentrifuge tubes
- Autosampler vials

Stock and Working Solutions Preparation

- **Primary Stock Solutions (1 mg/mL):** Prepare individual stock solutions of the target analyte and the deuterated internal standard in methanol.
- **Working Standard Solutions:** Serially dilute the analyte stock solution with a 50:50 methanol:water mixture to prepare a series of calibration standards.
- **Internal Standard Spiking Solution:** Dilute the deuterated internal standard stock solution to a fixed concentration (e.g., 50 ng/mL) with acetonitrile. This will be used for protein precipitation.

Sample Preparation (Protein Precipitation)

- **Aliquoting:** To 100 μ L of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 μ L of a blank diluent (to maintain volume consistency).
- **Spiking:** Add 300 μ L of the internal standard spiking solution (in cold acetonitrile) to each tube.

- **Precipitation:** Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
- **Centrifugation:** Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
- **Supernatant Transfer:** Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- **Liquid Chromatography (LC):**
 - **Column:** A suitable reversed-phase column (e.g., C18).
 - **Mobile Phase A:** Water with 0.1% formic acid.
 - **Mobile Phase B:** Acetonitrile with 0.1% formic acid.
 - **Gradient:** A suitable gradient to separate the analyte from matrix components.
 - **Injection Volume:** 5-10 µL.
- **Mass Spectrometry (MS):**
 - **Ionization Mode:** Positive Electrospray Ionization (ESI+).
 - **Detection Mode:** Multiple Reaction Monitoring (MRM).
 - **MRM Transitions:** Determine the optimal precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

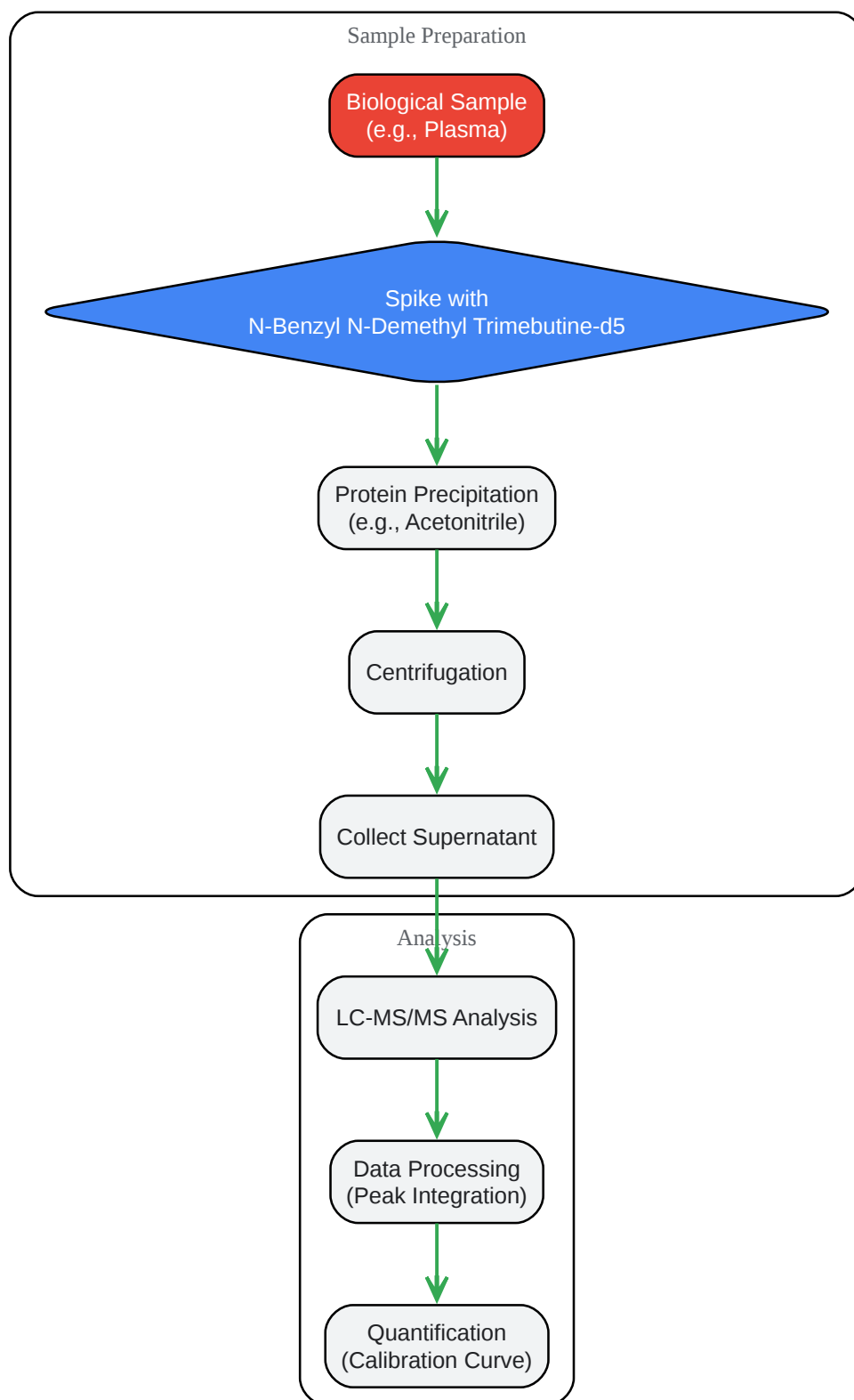
Data Analysis

- **Peak Integration:** Integrate the peak areas for the analyte and the internal standard for each sample.
- **Ratio Calculation:** Calculate the peak area ratio (analyte peak area / internal standard peak area).

- **Calibration Curve:** Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., $1/x^2$) is typically used.
- **Quantification:** Determine the concentration of the unknown samples by interpolating their peak area ratios on the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for using a deuterated internal standard in a quantitative bioanalytical assay.



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Workflow for quantitative analysis using a deuterated internal standard.

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